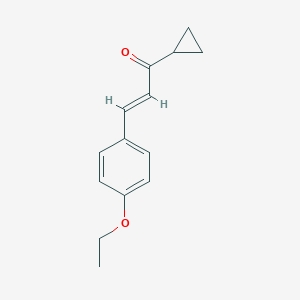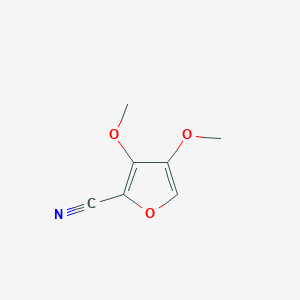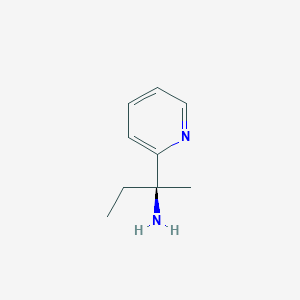
(S)-2-(2-Pyridyl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2-Pyridyl)butan-2-amine, also known as L-NNA, is a chemical compound that has been used in various scientific research applications. This compound is a potent inhibitor of nitric oxide synthase (NOS), which is an enzyme responsible for the production of nitric oxide (NO) in the body.
Mechanism Of Action
(S)-2-(2-Pyridyl)butan-2-amine works by inhibiting the activity of NOS, which is an enzyme responsible for the production of NO in the body. NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. By inhibiting the production of NO, (S)-2-(2-Pyridyl)butan-2-amine can modulate these physiological processes and affect various disease states.
Biochemical And Physiological Effects
The biochemical and physiological effects of (S)-2-(2-Pyridyl)butan-2-amine are dependent on the specific research application. In cardiovascular research, (S)-2-(2-Pyridyl)butan-2-amine has been shown to increase blood pressure and decrease vascular tone by inhibiting the production of NO. In neurodegenerative disease research, (S)-2-(2-Pyridyl)butan-2-amine has been shown to induce neuronal cell death by inhibiting the production of NO. In cancer research, (S)-2-(2-Pyridyl)butan-2-amine has been shown to inhibit tumor growth and metastasis by modulating the immune response.
Advantages And Limitations For Lab Experiments
One advantage of using (S)-2-(2-Pyridyl)butan-2-amine in scientific research is that it is a potent and selective inhibitor of NOS. This allows researchers to specifically target the production of NO in various physiological processes. However, one limitation of using (S)-2-(2-Pyridyl)butan-2-amine is that it can have off-target effects on other enzymes and signaling pathways. Therefore, it is important for researchers to carefully design their experiments and control for these potential off-target effects.
Future Directions
There are several future directions for the use of (S)-2-(2-Pyridyl)butan-2-amine in scientific research. One direction is to investigate the role of NO in various disease states and to develop new therapies that target the NO signaling pathway. Another direction is to develop new and more selective inhibitors of NOS that can be used in clinical settings. Additionally, (S)-2-(2-Pyridyl)butan-2-amine can be used in combination with other drugs to enhance their therapeutic effects. Overall, (S)-2-(2-Pyridyl)butan-2-amine is a valuable tool for scientific research and has the potential to lead to new discoveries in various fields.
Synthesis Methods
The synthesis of (S)-2-(2-Pyridyl)butan-2-amine involves the reaction of 2-pyridylacetonitrile with 2-bromo-2-methylbutane in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to yield (S)-2-(2-Pyridyl)butan-2-amine as a white crystalline solid. This synthesis method has been well established and is widely used in various research laboratories.
Scientific Research Applications
(S)-2-(2-Pyridyl)butan-2-amine has been used in various scientific research applications, including the study of cardiovascular diseases, neurodegenerative diseases, and cancer. In cardiovascular research, (S)-2-(2-Pyridyl)butan-2-amine has been used to investigate the role of NO in regulating blood pressure and vascular tone. In neurodegenerative disease research, (S)-2-(2-Pyridyl)butan-2-amine has been used to study the role of NO in neuronal cell death. In cancer research, (S)-2-(2-Pyridyl)butan-2-amine has been used to investigate the role of NO in tumor growth and metastasis.
properties
CAS RN |
190524-24-4 |
|---|---|
Product Name |
(S)-2-(2-Pyridyl)butan-2-amine |
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(2S)-2-pyridin-2-ylbutan-2-amine |
InChI |
InChI=1S/C9H14N2/c1-3-9(2,10)8-6-4-5-7-11-8/h4-7H,3,10H2,1-2H3/t9-/m0/s1 |
InChI Key |
GCYQSVQWRXALCV-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@](C)(C1=CC=CC=N1)N |
SMILES |
CCC(C)(C1=CC=CC=N1)N |
Canonical SMILES |
CCC(C)(C1=CC=CC=N1)N |
synonyms |
2-Pyridinemethanamine,alpha-ethyl-alpha-methyl-,(S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



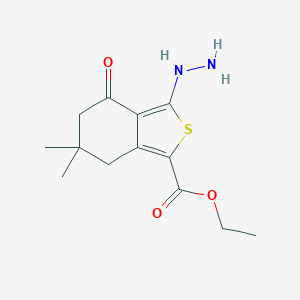
![5-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B66512.png)
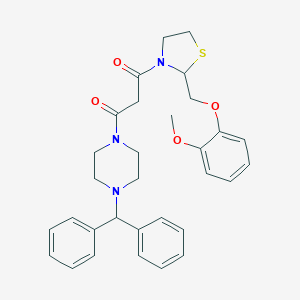
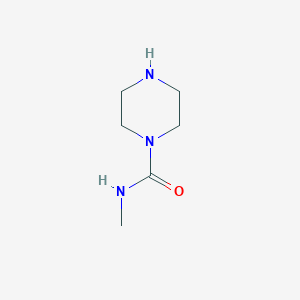
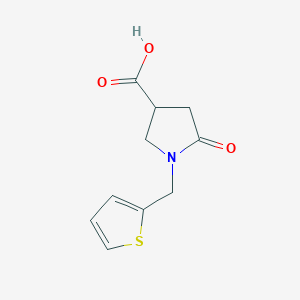
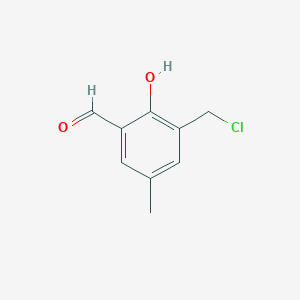
![2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)-5-{4-[(2-sulfoethyl)carbamoyl]phenyl}-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B66526.png)
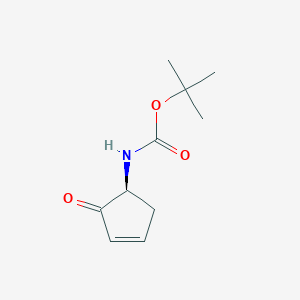
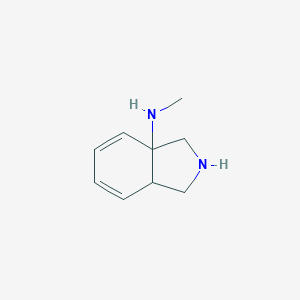
![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenyl methacrylate](/img/structure/B66532.png)
![[(1S,4R)-4-aminocyclohex-2-en-1-yl]methanol](/img/structure/B66537.png)
